molecular formula C8H15N B3357615 2-Methyl-2,3,3a,6a-tetrahydrocyclopenta(b)pyrrole CAS No. 74195-75-8

2-Methyl-2,3,3a,6a-tetrahydrocyclopenta(b)pyrrole

Cat. No.: B3357615
CAS No.: 74195-75-8
M. Wt: 125.21 g/mol
InChI Key: PCLLYADXFXPXMU-UHFFFAOYSA-N
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Description

2-Methyl-2,3,3a,6a-tetrahydrocyclopenta(b)pyrrole is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,3a,6a-tetrahydrocyclopenta(b)pyrrole can be achieved through several methods. One common approach involves the cycloaddition reaction of dialkyl acetylenedicarboxylates with 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile. This reaction yields 2-azabicyclo[4.2.0]octa-3,7-dienes as major products and 1,3a,4,6a-tetrahydrocyclopenta(b)pyrroles as minor products via further rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,3a,6a-tetrahydrocyclopenta(b)pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

2-Methyl-2,3,3a,6a-tetrahydrocyclopenta(b)pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and composites.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,3a,6a-tetrahydrocyclopenta(b)pyrrole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole: Indole is a structurally similar compound with a fused benzene and pyrrole ring. It is known for its diverse biological activities.

    Pyrrole: Pyrrole itself is a simpler structure compared to 2-Methyl-2,3,3a,6a-tetrahydrocyclopenta(b)pyrrole and is widely studied for its chemical reactivity and biological properties.

Uniqueness

This compound is unique due to its fused cyclopentane and pyrrole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-6-5-7-3-2-4-8(7)9-6/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLLYADXFXPXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCC2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995666
Record name 2-Methyloctahydrocyclopenta[b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74195-75-8
Record name Cyclopenta(b)pyrrole, 2,3,3a,6a-tetrahydro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074195758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloctahydrocyclopenta[b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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